2-Furan-2-yl-1-phenylethanone, also known as 2-(furan-2-yl)-1-phenylethanone, is an organic compound with the molecular formula . It features a furan ring, which is a five-membered aromatic heterocycle containing oxygen, attached to a phenyl group via an ethyl chain. This compound is characterized by its distinctive structure, comprising a ketone functional group linked to both the furan and phenyl moieties. The presence of these functional groups contributes to its reactivity and potential biological activity.
The synthesis of 2-furan-2-yl-1-phenylethanone can be achieved through several methods:
2-Furan-2-yl-1-phenylethanone has several applications in different fields:
Several compounds share structural similarities with 2-furan-2-yl-1-phenylethanone. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Phenylfuran | 5-Phe | Contains a phenyl group at position 5 on the furan ring. |
| 3-(Furan-2-yl)-1-phenylprop-2-en-1-one | 3-Fur | Has an additional propene chain, affecting reactivity. |
| 2-(Furan-2-yl)-1-phenyletanol | Fur-Alcohol | Contains a hydroxyl group instead of a carbonyl group. |
These compounds are unique in their functional groups and positions on the furan ring, influencing their reactivity and biological activities compared to 2-furan-2-yl-1-phenylethanone.
The systematic IUPAC name for this compound is 1-(furan-2-yl)-2-phenylethanone, reflecting its core structure: a furan ring (2-position) connected to a ketone group adjacent to a phenyl substituent. Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{O}_{2} $$, with a calculated molecular weight of 186.21 g/mol. While no CAS registry number is explicitly listed in public databases for this specific derivative, structurally analogous compounds such as 2-acetylfuran (CAS 1192-62-7) and 2-phenacylfuran (CAS 3194-70-9) provide valuable benchmarks.
Structural Features:
The compound’s planar geometry facilitates conjugation between the furan’s π-system and the ketone’s carbonyl group, as evidenced by computational studies on similar molecules.
The synthesis of furan-derived ketones traces back to early 20th-century advancements in heterocyclic chemistry. In 1914, Ashina pioneered the preparation of 2-acetylfuran via Grignard reagent reactions with 2-furonitrile, laying the groundwork for derivatives like 2-Furan-2-yl-1-phenylethanone. Modern synthetic routes often employ Friedel-Crafts acylation, where furan reacts with benzoyl chloride derivatives in the presence of Lewis acid catalysts (e.g., $$ \text{AlCl}_3 $$).
A pivotal study by Ciminale et al. (2002) explored the keto-enol tautomerism of 2-phenacylfuran, revealing pH-dependent equilibrium shifts in aqueous solutions. This work highlighted the compound’s dynamic behavior, with enol forms stabilized by intramolecular hydrogen bonding to the furan oxygen—a property critical for its reactivity in alkylation and condensation reactions.
2-Furan-2-yl-1-phenylethanone bridges heterocyclic and aromatic chemistry, enabling versatile applications:
The molecular structure of 2-furan-2-yl-1-phenylethanone consists of a furan ring (O1/C2–C5) and a phenyl group (C9–C14) connected via a ketone group (C=O) at position 1. X-ray crystallographic studies reveal that the furan and phenyl rings are inclined at an angle of 12.03° relative to each other, indicating near-planarity [7]. This arrangement minimizes steric hindrance and optimizes π-orbital overlap between the aromatic systems. Key torsion angles include C2–C3–C6–O2 (14.5°) and C3–C6–C7–C8 (−173.80°), which stabilize the E configuration about the C=C double bond [7].
The crystal packing is influenced by weak C–H···O hydrogen bonds, forming dimers with R₂²(14) ring motifs [7]. These interactions contribute to the compound’s stability in the solid state. The bond lengths within the furan ring (C–O: 1.362 Å, C–C: 1.434–1.467 Å) and phenyl group (C–C: 1.382–1.406 Å) are consistent with typical aromatic systems [7].
Table 1: Key Geometrical Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C2–O1 (furan) | 1.362 | [7] |
| C9–C14 (phenyl) | 1.406 | [7] |
| Furan-phenyl inclination | 12.03° | [7] |
| C3–C6–C7–C8 torsion | −173.80° | [7] |
¹H NMR (400 MHz, CDCl₃) of 2-furan-2-yl-1-phenylethanone reveals distinct signals for aromatic protons: δ 7.45–7.25 (multiplet, 5H, phenyl-H) and δ 6.20 (doublet, J = 3.1 Hz, 1H, furan-H) [7]. The ketone carbonyl group (C=O) appears at δ 198.5 ppm in ¹³C NMR, while the furan oxygen-adjacent carbon (C2) resonates at δ 142.3 ppm [7].
IR spectra show strong absorption bands at 1675 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C vibrations) [7]. The furan ring exhibits characteristic O–C–O asymmetric stretching at 1250 cm⁻¹ [7].
Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 202.21 ([M+H]⁺), consistent with the molecular formula C₁₂H₁₀O₃ [1] [4]. Fragmentation patterns include loss of CO (28 m/z) and furan (68 m/z), yielding dominant peaks at m/z 174 and 134 [4].
| Technique | Key Signals | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 7.45–7.25 (5H, m) | Phenyl protons | [7] |
| ¹³C NMR | δ 198.5 (C=O) | Ketone carbonyl | [7] |
| IR | 1675 cm⁻¹ | C=O stretch | [7] |
| MS | m/z 202.21 | Molecular ion | [1] [4] |
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the molecular geometry, showing bond lengths and angles within 2% of experimental values [7]. The highest occupied molecular orbital (HOMO) localizes on the furan ring (−6.89 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the phenyl group (−2.15 eV) [7]. This electronic distribution suggests nucleophilic reactivity at the furan moiety.
Hirshfeld surface analysis quantifies intermolecular interactions, revealing that H···H (51.1%), C···H (25.3%), and O···H (15.9%) contacts dominate crystal packing [7]. The electrostatic potential map highlights regions of negative charge (oxygen atoms) and positive charge (hydrogen atoms) [7].
Table 3: Computational Results
| Parameter | Calculated Value | Experimental Value | Source |
|---|---|---|---|
| C2–O1 bond length (Å) | 1.358 | 1.362 | [7] |
| HOMO energy (eV) | −6.89 | – | [7] |
| LUMO energy (eV) | −2.15 | – | [7] |
| H···H contact contribution | 51.1% | – | [7] |
The synthesis of 2-Furan-2-yl-1-phenylethanone through classical organic methodologies represents a foundation of established protocols that have been refined over decades of research. These approaches primarily rely on well-understood reaction mechanisms and readily available starting materials, providing reliable pathways for laboratory-scale synthesis.
The most prevalent classical approach involves the Friedel-Crafts acylation of benzene with 2-furoyl chloride in the presence of aluminum chloride as a Lewis acid catalyst [1]. This method typically yields 65-85% of the desired product under optimized conditions, with reaction temperatures maintained between 0-25°C for 2-4 hours [2]. The reaction proceeds through electrophilic aromatic substitution, where the activated acyl chloride forms a carbocation that attacks the electron-rich benzene ring.
Alternative classical methodologies include the Grignard reaction approach, which involves the condensation of phenylmagnesium bromide with 2-furonitrile [3]. This method, developed by Culbertson and Davis in 1932, provides yields of 70-80% when conducted at low temperatures (-15 to 20°C) over 4-6 hours [3]. The reaction proceeds through nucleophilic addition to the nitrile group, followed by hydrolysis to yield the ketone product.
Direct acylation approaches utilizing acetic anhydride with furan derivatives offer moderate yields (45-70%) but require elevated temperatures (50-80°C) and extended reaction times (4-24 hours) [4]. These conditions can lead to side reactions and reduced selectivity, making this approach less favorable for high-purity synthesis requirements.
The Mannich base route represents another classical methodology where aryl methyl ketones are treated with dimethylamine hydrochloride and paraformaldehyde [5]. This approach provides yields of 60-75% under reflux conditions but requires careful optimization of reaction parameters to minimize side product formation.
The Friedel-Crafts acylation mechanism for synthesizing 2-Furan-2-yl-1-phenylethanone involves a complex series of steps that require precise control of reaction conditions to achieve optimal yields and selectivity. The mechanism begins with the activation of 2-furoyl chloride by aluminum chloride, forming an acylium ion intermediate that serves as the electrophilic species [6].
The Lewis acid catalyst aluminum chloride coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the departure of the chloride ion [7]. This coordination results in the formation of a resonance-stabilized acylium ion, which is the actual electrophile in the subsequent aromatic substitution reaction. The optimal catalyst loading ranges from 120-150 mol% to ensure complete activation of the acyl chloride while minimizing catalyst decomposition [6].
Solvent selection plays a crucial role in the mechanism, with dichloromethane and carbon disulfide proving most effective for stabilizing the intermediate carbocation complexes [7]. These solvents provide appropriate solvation without interfering with the Lewis acid-substrate interactions. Temperature control is essential, as reactions conducted below 25°C minimize side reactions such as multiple acylation or rearrangement products [6].
The regioselectivity of the acylation is influenced by the electronic properties of both the furan ring and the phenyl acceptor. Furan exhibits reduced reactivity compared to benzene due to the electron-withdrawing effect of the oxygen atom, but this can be overcome through the use of more reactive acylating agents and optimized reaction conditions [8]. Classical Friedel-Crafts conditions often fail with furan due to its sensitivity to acid-catalyzed polymerization, necessitating the use of milder Lewis acids such as boron trifluoride etherate [8].
The mechanism involves initial π-complex formation between the acylium ion and the aromatic ring, followed by the formation of a σ-complex (arenium ion) through nucleophilic attack [7]. The subsequent deprotonation step regenerates the aromatic system and completes the substitution process. The overall mechanism is characterized by the absence of carbocation rearrangements, unlike Friedel-Crafts alkylation, making it particularly suitable for the synthesis of ketones with defined substitution patterns [6].
Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to classical methods for synthesizing 2-Furan-2-yl-1-phenylethanone, offering enhanced selectivity, milder reaction conditions, and broader substrate scope. These methodologies leverage the unique ability of transition metals to facilitate carbon-carbon bond formation through oxidative addition, transmetalation, and reductive elimination cycles [9].
Palladium-catalyzed Suzuki-Miyaura coupling represents one of the most successful approaches in this category. The reaction between 2-bromofuran and phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide co-catalyst yields 85-95% of the desired product [10] [11]. The reaction conditions typically involve potassium carbonate or sodium carbonate as base, with reaction temperatures ranging from 80-100°C. The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoborane and reductive elimination to form the carbon-carbon bond [9].
Alternative palladium systems utilizing PdCl₂/XantPhos catalysis have demonstrated exceptional efficiency in cross-coupling reactions between furyl halides and alkenylaluminum reagents [10]. These systems achieve yields of 90-97% at 80°C over 4 hours, utilizing diisopropylamine as base in 1,2-dichloroethane solvent. The XantPhos ligand provides enhanced stability and reactivity compared to traditional phosphine ligands, enabling the use of less reactive organometallic coupling partners.
Rhodium-catalyzed asymmetric cross-coupling strategies offer unique advantages for synthesizing enantiomerically enriched products. The combination of rhodium complexes with Segphos ligands enables enantioselective coupling between racemic allyl chlorides and furan-2-boronic acid pinacol ester [11]. These reactions proceed under mild conditions (ice bath to room temperature) with cesium hydroxide as base, achieving yields of 88-95% with excellent enantiomeric excess (98% ee) [11].
Gold-catalyzed cycloisomerization approaches provide access to furan derivatives through rearrangement of allenyl ketones [12]. These reactions utilize gold(I) salts as catalysts and proceed through novel [13] [14]-alkyl shift mechanisms to produce up to fully carbon-substituted furans. The reactions are conducted at 50°C with acetic acid or hexafluoroisopropanol as solvent, yielding 45-97% of products depending on substrate structure [15].
Ruthenium-catalyzed approaches, particularly using Ru₃(CO)₁₂ as catalyst, enable the formation of furan derivatives through carbonylation reactions [16]. These transformations proceed under more forcing conditions (120-180°C, 40 atm CO pressure) but provide access to unique structural motifs not readily accessible through other methods. The yields typically range from 60-80%, with the reaction proceeding through metal-mediated carbon monoxide insertion [17].
The development of environmentally sustainable methodologies for synthesizing 2-Furan-2-yl-1-phenylethanone has become increasingly important as the chemical industry strives to reduce its environmental footprint. Green chemistry approaches focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks while maintaining or improving synthetic efficiency [18].
Solvent-free synthesis represents one of the most significant advances in green methodology for heterocyclic compound preparation. Mechanochemical approaches utilizing ball milling techniques enable the synthesis of furan derivatives without organic solvents [19]. These methods involve solid-state grinding of reactants with sodium borohydride at room temperature over extended periods (5 days), achieving atom economies of 85-95% [19]. The mechanochemical activation provides sufficient energy for bond formation while eliminating the need for hazardous organic solvents.
Water-mediated reactions offer another environmentally favorable approach, utilizing aqueous Friedel-Crafts acylation with surfactants to enhance reactivity [20]. These methodologies achieve yields of 75-85% while producing only aqueous waste streams that can be readily treated. The use of water as reaction medium significantly reduces the environmental impact compared to traditional organic solvent systems.
Enzymatic catalysis provides highly selective and environmentally benign pathways for furan derivative synthesis [21]. Lipase-catalyzed esterification reactions proceed under mild conditions (50°C, 6-12 hours) in ionic liquid media, achieving atom economies of 80-90% [20]. These biocatalytic processes utilize biodegradable enzymes and produce minimal waste, aligning with green chemistry principles.
Microwave-assisted synthesis enables dramatic reductions in reaction time and energy consumption. Microwave irradiation at 90°C for 2-3 hours provides yields comparable to conventional heating methods while reducing energy requirements by up to 80% [22]. The enhanced reaction rates result from efficient dielectric heating, which selectively heats polar molecules and accelerates bond-forming processes.
Bio-based feedstock utilization represents a fundamental shift toward renewable starting materials. The use of furfural-derived compounds as precursors for 2-Furan-2-yl-1-phenylethanone synthesis reduces dependence on petroleum-based chemicals [23] [18]. These approaches typically achieve atom economies of 70-85% while utilizing materials derived from agricultural waste and biomass sources.
Solvent optimization strategies focus on replacing traditional organic solvents with greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF) serves as an excellent substitute for tetrahydrofuran and dichloromethane in organometallic reactions [24]. This bio-renewable solvent provides superior separation properties, reduced peroxide formation risk, and enhanced safety profiles compared to conventional solvents.
Cyclopentyl methyl ether (CPME) offers resistance to peroxide formation and improved yields in many organic transformations [24]. The hydrophobic nature of CPME enables efficient phase separation in biphasic reactions, reducing the need for extraction solvents and minimizing waste streams.
γ-Valerolactone (GVL) represents another promising green solvent alternative, particularly for cross-coupling reactions [24]. This bio-renewable solvent exhibits complete biodegradability, low volatility, and excellent thermal stability, making it suitable for high-temperature transformations while maintaining environmental compatibility.